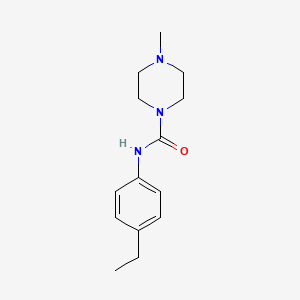

N-(4-ethylphenyl)-4-methyl-1-piperazinecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-ethylphenyl)-4-methyl-1-piperazinecarboxamide is a chemical compound that falls under the class of piperazine derivatives. These compounds have been synthesized and studied for various biological activities and chemical properties.

Synthesis Analysis

The synthesis of N-(4-ethylphenyl)-4-methyl-1-piperazinecarboxamide derivatives typically involves the reaction of appropriate piperazine and phenyl fragments. For example, Hussain et al. (2016) synthesized a series of benzamides, which are structurally similar, indicating a general approach that could be applied to our target compound (Hussain et al., 2016).

Molecular Structure Analysis

The molecular structure of such compounds is confirmed using techniques like IR, 1H-NMR, and EI-MS, as done by Hussain et al. (2016) for their derivatives. These methods provide detailed insights into the molecular framework and functional groups present (Hussain et al., 2016).

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

Synthesis and Antiallergy Activity : A study by Walsh et al. (1990) focused on synthesizing derivatives of N-(4-ethylphenyl)-4-methyl-1-piperazinecarboxamide, evaluating them for antiallergy activities. They discovered certain derivatives exhibited activity in the passive foot anaphylaxis (PFA) assay, a model for detecting compounds with antiallergic activity (Walsh et al., 1990).

Antimicrobial Activities : Bektaş et al. (2010) synthesized novel derivatives of the compound, including 1,2,4-Triazole derivatives, and screened them for antimicrobial activities. Some derivatives were found to possess good or moderate activities against various microorganisms (Bektaş et al., 2010).

Neuropharmacology

Neurokinin-1 Receptor Antagonism : Miraglia et al. (2010) investigated Casopitant, a derivative of N-(4-ethylphenyl)-4-methyl-1-piperazinecarboxamide, for its properties as a neurokinin-1 receptor antagonist. It was evaluated for potential in treating chemotherapy-induced nausea and vomiting and postoperative nausea and vomiting, showing rapid absorption and metabolism in animals and humans (Miraglia et al., 2010).

5-HT1A Receptor Antagonist : The compound WAY-100635, a derivative of N-(4-ethylphenyl)-4-methyl-1-piperazinecarboxamide, was studied by Craven et al. (1994) as a potent and selective 5-HT1A receptor antagonist, particularly in the guinea pig dorsal raphe nucleus (Craven et al., 1994).

Imaging Applications in Medicine

- PET Imaging of Serotonin 1A Receptors : Choi et al. (2015) conducted research on 18F-Mefway, a derivative of N-(4-ethylphenyl)-4-methyl-1-piperazinecarboxamide, for positron emission tomography (PET) imaging of serotonin 1A receptors in humans. The study compared it to another compound, 18F-FCWAY, for quantifying 5-HT1A receptors (Choi et al., 2015).

Alzheimer's Disease Research

- Serotonin 1A Receptors in Alzheimer's Disease : Kepe et al. (2006) utilized a selective serotonin 1A molecular imaging probe, a derivative of N-(4-ethylphenyl)-4-methyl-1-piperazinecarboxamide, for studying receptor densities in Alzheimer's disease patients. The research provided insights into the role of 5-HT(1A) receptors in the progression of Alzheimer’s Disease (Kepe et al., 2006).

Insecticide Development

- Insecticide Research : Cai et al. (2010) explored the use of 1-[(4-Aminophenyl)ethyl]-4-[3-(trifluoromethyl)phenyl]piperazine (PAPP), a derivative of N-(4-ethylphenyl)-4-methyl-1-piperazinecarboxamide, as a lead compound for new insecticides. They synthesized a series of derivatives and found that some compounds displayed growth-inhibiting or larvicidal activities against armyworm (Cai et al., 2010).

Eigenschaften

IUPAC Name |

N-(4-ethylphenyl)-4-methylpiperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O/c1-3-12-4-6-13(7-5-12)15-14(18)17-10-8-16(2)9-11-17/h4-7H,3,8-11H2,1-2H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWISSMXJOPHENL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-ethylphenyl)-4-methylpiperazine-1-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-{[4-(2-pyrimidinyl)-1-piperazinyl]acetyl}-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5500698.png)

![2-(ethoxymethyl)-N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5500714.png)

![1-acetyl-N-[3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]-4-piperidinecarboxamide](/img/structure/B5500721.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2-thiophenecarboxamide](/img/structure/B5500735.png)

![N-[1-(1H-benzimidazol-2-yl)-2-(3-nitrophenyl)vinyl]-2-thiophenecarboxamide](/img/structure/B5500738.png)

![3-isopropyl-N-{2-[(trifluoroacetyl)amino]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B5500763.png)

![N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-5-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5500776.png)

![N-{4-oxo-4-[(3R*,3aR*,7aR*)-3-phenylhexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]butyl}acetamide](/img/structure/B5500789.png)

![2-(2-methoxyphenyl)-N-[1-(4-methylphenyl)ethyl]acetamide](/img/structure/B5500792.png)

![N-(cyclopropylmethyl)-2-[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]-N-propylacetamide](/img/structure/B5500797.png)

![N~4~-cyclopent-3-en-1-yl-7-[(4-methyl-1,2,5-oxadiazol-3-yl)carbonyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine-2,4-diamine](/img/structure/B5500809.png)

![N-(3-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)-2-furamide](/img/structure/B5500812.png)